1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone
CAS No.:
Cat. No.: VC20357010
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 1-(5H-pyrrolo[3,2-d]pyrimidin-2-yl)ethanone |
| Standard InChI | InChI=1S/C8H7N3O/c1-5(12)8-10-4-7-6(11-8)2-3-9-7/h2-4,9H,1H3 |
| Standard InChI Key | NCYOXUFWEFPXDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=NC=C2C(=N1)C=CN2 |
Introduction
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is a heterocyclic compound belonging to the pyrrolopyrimidine class. It features a fused bicyclic system with nitrogen atoms in its rings, and an ethanone group attached to the pyrrolopyrimidine framework. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of enzymes involved in cancer signaling pathways .
Synthesis Methods
The synthesis of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions involving appropriate pyridine and pyrimidine derivatives. Subsequent steps may include functionalization reactions to introduce the ethanone group. These methods can be optimized for yield and purity by controlling reaction conditions carefully.
Biological Activity and Potential Applications
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone has shown promise as a therapeutic agent due to its potential to inhibit kinases involved in cancer signaling pathways. This inhibition can disrupt cellular proliferation and survival, making it a candidate for further development in cancer therapeutics. Interaction studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to assess its binding affinity to biological targets.
Comparison with Other Pyrrolopyrimidines
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone | Pyrrolo[3,2-d]pyrimidine core with an ethanone group | Potential kinase inhibitor in cancer therapy |
| 1-(5H-Pyrrolo[3,4-D]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone | Pyrrolo[3,4-d]pyrimidine core with an o-tolyloxy group | May enhance solubility and bioavailability due to the o-tolyloxy substituent |
| 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone | Pyrrolo[3,2-d]pyrimidine core with a chloro substituent | Chloro substituent may influence reactivity and selectivity in biological assays |
Research Findings and Future Directions
Research on 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone focuses on its binding affinity to various biological targets, particularly kinases. These studies help elucidate its mechanism of action and potential therapeutic effects. Further research is needed to fully explore its therapeutic potential and to develop derivatives with enhanced biological activities.
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